molecular formula C47H63ClN4O5 B15136167 Cy3-PEG2-endo-BCN

Cy3-PEG2-endo-BCN

Cat. No.: B15136167
M. Wt: 799.5 g/mol
InChI Key: NPJOVZIYCMDQAT-JRBVSPJESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cy3-PEG2-endo-BCN is a dye derivative of Cyanine 3 containing two polyethylene glycol units. It incorporates the hydrophobic bidentate macrocyclic ligand endo-BCN, which facilitates the synthesis of macrocyclic complexes. This compound is particularly significant in the field of click chemistry, where it undergoes catalyst-free reactions with azide-bearing molecules to yield stable triazoles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cy3-PEG2-endo-BCN is synthesized by incorporating two polyethylene glycol units into the Cyanine 3 dye structure. The hydrophobic bidentate macrocyclic ligand endo-BCN is then introduced to facilitate the synthesis of macrocyclic complexes. The reaction conditions typically involve the absence of catalysts, making it a straightforward and efficient process .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is typically stored at low temperatures to maintain its stability and prevent degradation .

Chemical Reactions Analysis

Types of Reactions

Cy3-PEG2-endo-BCN primarily undergoes click chemistry reactions, specifically with azide-bearing molecules to form stable triazoles. This reaction is catalyst-free, making it highly efficient and suitable for various applications .

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include azide-bearing molecules. The reaction conditions are typically mild, and the absence of catalysts simplifies the process .

Major Products Formed

The major products formed from the reactions of this compound are stable triazoles. These products are significant in various scientific research applications due to their stability and reactivity .

Scientific Research Applications

Cy3-PEG2-endo-BCN has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Cy3-PEG2-endo-BCN involves its ability to undergo click chemistry reactions with azide-bearing molecules. The hydrophobic bidentate macrocyclic ligand endo-BCN facilitates the formation of stable triazoles without the need for catalysts. This property makes it highly efficient and versatile for various applications .

Comparison with Similar Compounds

Similar Compounds

    Cy3-PEG2-exo-BCN: Another derivative of Cyanine 3 with similar properties but different spatial configuration.

    Cy5-PEG2-endo-BCN: A derivative of Cyanine 5 with similar polyethylene glycol units and macrocyclic ligand.

Uniqueness

Cy3-PEG2-endo-BCN is unique due to its specific hydrophobic bidentate macrocyclic ligand endo-BCN, which facilitates the synthesis of macrocyclic complexes and enables efficient click chemistry reactions without the need for catalysts .

Properties

Molecular Formula

C47H63ClN4O5

Molecular Weight

799.5 g/mol

IUPAC Name

[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethyl]carbamate;chloride

InChI

InChI=1S/C47H62N4O5.ClH/c1-46(2)38-20-12-14-22-40(38)50(5)42(46)24-17-25-43-47(3,4)39-21-13-15-23-41(39)51(43)29-16-8-11-26-44(52)48-27-30-54-32-33-55-31-28-49-45(53)56-34-37-35-18-9-6-7-10-19-36(35)37;/h12-15,17,20-25,35-37H,8-11,16,18-19,26-34H2,1-5H3,(H-,48,49,52,53);1H/t35-,36+,37?;

InChI Key

NPJOVZIYCMDQAT-JRBVSPJESA-N

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCNC(=O)OCC5[C@H]6[C@@H]5CCC#CCC6)(C)C)C)C.[Cl-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCNC(=O)OCC5C6C5CCC#CCC6)(C)C)C)C.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.